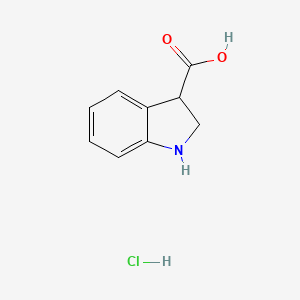

Indoline-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

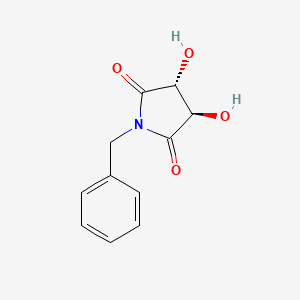

Indoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is used as a raw material in synthesis and is used to prepare indoleacetic acid (auxin) and other plant growth substances which help the development of roots in plant .

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives has been achieved through various methods. One such method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI . Another method involves a robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound include a robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.18 and a boiling point of 346.9±41.0 C at 760 mmHg .Applications De Recherche Scientifique

Alzheimer's Disease Treatment

Indoline derivatives, specifically those of indoline-3-propionic acids and esters, have shown promise in the treatment of Alzheimer's disease. Research has demonstrated that carbamate derivatives of indolines possess both antioxidant activity and cholinesterase inhibitory activity, making them multifunctional drugs that can address oxidative stress and cholinergic transmission deficits in Alzheimer's disease. The derivatives have shown significant protection against cytotoxicity in cardiomyocytes and primary cultures of neuronal cells exposed to H2O2 species and serum deprivation. Particularly, certain compounds were identified as potent acetyl (AChE) and butyryl (BuChE) cholinesterase inhibitors, suggesting their potential in Alzheimer's disease therapy (Yanovsky et al., 2012).

Photophysical Properties for Fluorescent Probes

Indoline and its derivative, indoline-2-carboxylic acid (I2CA), have been studied for their fluorescence and photophysical properties. These compounds are of interest as fluorescent probes in peptides and proteins due to their well-separated 1La and 1Lb states, which are different from indole. The pH-dependent absorption and fluorescence characteristics of indoline and I2CA offer potential for bioimaging and sensing applications (Allen et al., 2003).

Catalysis in Synthetic Chemistry

Indoline derivatives have been explored as ligands in catalytic processes. Structural studies of rhodium(I) carbonylation catalysts activated by indoline-2-carboxylate bidentate ligands have provided insights into the mechanics of iodomethane oxidative addition. Such research informs the design of novel catalysts for synthetic applications, expanding the toolkit available for the construction of complex molecules (Elmakki et al., 2022).

Enzymatic Selectivity and Biocatalysis

The enzymatic properties of a carboxylesterase from Bacillus aryabhattai B8W22 have been characterized, showing high enantioselectivity towards (S)-ethyl indoline-2-carboxylate. This specificity is valuable for the production of (S)-indoline-2-carboxylic acid, indicating potential applications in asymmetric synthesis and pharmaceutical manufacturing (Zhang et al., 2019).

Drug Synthesis and Chemical Transformations

Indoline derivatives have been utilized in the synthesis of complex alkaloids and pharmaceuticals. The cyclopropanation strategy for the assembly of indoline alkaloid skeletons demonstrates the versatility of indoline derivatives in synthetic organic chemistry. This methodology enables the efficient construction of complex molecular architectures, offering pathways for the synthesis of bioactive compounds (Zhang et al., 2011).

Mécanisme D'action

Target of Action

Indoline-3-carboxylic acid hydrochloride, like other indole derivatives, is known to interact with multiple receptors in the body . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . This interaction plays a crucial role in the compound’s biological activity.

Mode of Action

The mode of action of this compound involves the formation of hydrogen bonds with the amino acid residues of proteins . The NH acts as a hydrogen bond donor and acceptor, facilitating these interactions . These interactions can lead to changes in the function of the target proteins, thereby influencing various biological processes.

Biochemical Pathways

This compound, as an indole derivative, is involved in several biochemical pathways. Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its physicochemical properties. The aromatic heterocyclic ring of indoline can improve the compound’s physicochemical properties compared to other bicyclic structures . Because the two rings are non-coplanar, this increases the water solubility and decreases the lipid solubility of the compounds , which can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is largely dependent on its interaction with its targets and the subsequent changes in biological processes. Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Orientations Futures

The future directions for indoline-3-carboxylic acid hydrochloride could involve further exploration of its synthesis methods and potential applications. For instance, the methodology for its synthesis has been extended to afford anthranilic acid derivatives by tuning the reaction conditions in the presence of molecular oxygen . Additionally, the development of new auxin mimic herbicides is being explored .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-10-8-4-2-1-3-6(7)8;/h1-4,7,10H,5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUGSSGQAGKPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1982760-98-4 | |

| Record name | 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Pentafluorosulfanyl)phenyl]acetamide](/img/structure/B3249785.png)

![Spiro[2.4]heptan-5-one](/img/structure/B3249791.png)

![Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]-](/img/structure/B3249794.png)

![2-[2-(4-chlorophenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3249801.png)